Cas no 915772-85-9 ((Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid)
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid
- 1,2-BIS(4-DIHYDROXYBORYL)PHENYLETHYNE
- SCHEMBL806832
- (Ethyne-1,2-diylbis(4,1-phenylene))diboronicacid
- CS-0379302
- [4-[2-(4-boronophenyl)ethynyl]phenyl]boronic acid
- (4-{2-[4-(dihydroxyboranyl)phenyl]ethynyl}phenyl)boronic acid
- 915772-85-9
-
- Inchi: 1S/C14H12B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10,17-20H
- InChI Key: ZWEFBUWSPSPOIZ-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C#CC2C=CC(B(O)O)=CC=2)=CC=1)O
Computed Properties
- Exact Mass: 266.0921692g/mol
- Monoisotopic Mass: 266.0921692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.9Ų
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM218734-1g |
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid |
915772-85-9 | 97% | 1g |
$741 | 2022-08-31 | |
| Ambeed | A772371-1g |
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid |
915772-85-9 | 97% | 1g |
$703.0 | 2025-04-15 | |
| Chemenu | CM218734-1g |
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid |
915772-85-9 | 97% | 1g |
$741 | 2021-08-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449972-1g |
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid |
915772-85-9 | 97% | 1g |
¥ȬŁſȬ | 2023-07-25 |
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid Suppliers
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid
Introduction to (Ethyne-1,2-diylbis(4,1-phenylene))diboronic Acid (CAS No. 915772-85-9)
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is a specialized boronic acid derivative that has garnered significant attention in the field of synthetic chemistry and materials science. This compound, identified by its CAS number 915772-85-9, is characterized by its unique molecular structure, which includes a central ethyne-1,2-diyl bridge connecting two 4,1-phenylene units. This distinctive architecture imparts remarkable reactivity and utility in various chemical applications.
The significance of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules. Boronic acids are well-known for their ability to participate in various coupling reactions, making them invaluable tools in pharmaceutical and agrochemical research. Specifically, the presence of the boronic acid functional group in (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid allows for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.
Recent advancements in the field have highlighted the potential of this compound in the development of advanced materials. Its rigid phenylene framework and the electron-deficient boron centers make it an excellent candidate for designing polymers with tailored electronic properties. These properties are particularly relevant in the context of organic electronics, where materials with precise control over charge transport are highly sought after.
One of the most compelling aspects of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is its versatility in cross-coupling reactions. The compound’s ability to act as a bifunctional coupling agent has opened up new avenues for constructing biaryl systems, which are prevalent in many biologically active molecules. This capability is particularly useful in drug discovery efforts, where the rapid assembly of complex scaffolds is often required.
In addition to its synthetic utility, research has also explored the photophysical properties of derivatives of this compound. The extended π-conjugation provided by the phenylene units and the electron-withdrawing effect of the boron atoms contribute to interesting light-matter interactions. These properties have been leveraged in the design of light-emitting diodes (LEDs) and photovoltaic cells, demonstrating the compound’s potential beyond traditional organic synthesis applications.
The industrial relevance of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is further underscored by its application in catalysis. Boron-containing compounds often serve as effective catalysts or ligands in various transformations. The specific steric and electronic environment provided by this molecule makes it an attractive candidate for developing novel catalytic systems that could improve reaction efficiency and selectivity.
From a research perspective, ongoing studies are focused on expanding the chemical space accessible through this compound. By modifying its structure or employing it in novel reaction conditions, scientists aim to uncover additional functionalities and applications. For instance, incorporating different substituents into the phenylene units could lead to new materials with enhanced stability or reactivity.
The role of computational chemistry has also become increasingly important in understanding and optimizing the behavior of compounds like (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid. Advanced modeling techniques allow researchers to predict reaction outcomes and fine-tune synthetic strategies before conducting experimental work. This approach not only saves time but also reduces waste, aligning with growing environmental concerns within the scientific community.
In conclusion, (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid (CAS No. 915772-85-9) represents a fascinating example of how molecular design can lead to innovative applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for synthetic chemists and materials scientists alike. As research continues to evolve,the potential uses for this compound are likely to expand,further solidifying its importance in modern chemistry.
915772-85-9 ((Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid) Related Products
- 872690-06-7(Boronic acid, [3,5-bis[[4-(1,1-dimethylethyl)phenyl]ethynyl]phenyl]-)
- 511519-40-7(4-(1-Propyn-1-yl)phenylboronic Acid)
- 263368-72-5(4-(Dihydroxyborophenyl)acetylene)
- 917480-77-4(BORONIC ACID, B-[4-(1-OCTYN-1-YL)PHENYL]-)
- 5720-05-8(4-Methylbenzeneboronic Acid)
- 1073494-56-0((2-prop-1-ynylphenyl)boronic Acid)
- 1189127-05-6(3-ethynylphenylboronic acid)
- 905926-85-4((2-Ethynylphenyl)boronic acid)
- 1189363-70-9((3-cyano-5-ethynylphenyl)boronic acid)
- 1426433-60-4